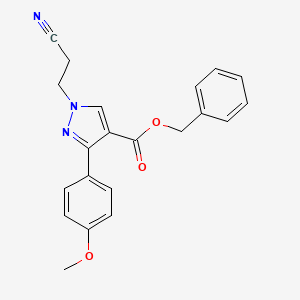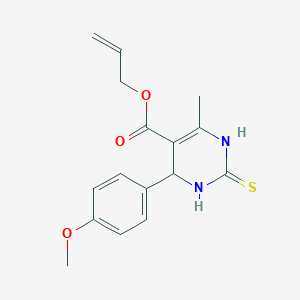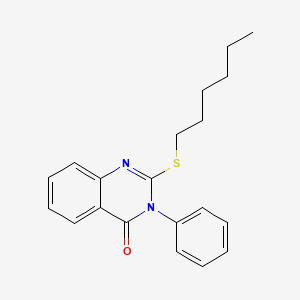![molecular formula C19H13ClFNO B5237182 4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)
4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research. It is commonly known as C16, and its chemical formula is C20H14ClFNO. This compound has been synthesized using various methods and has shown promising results in various scientific research applications.
作用机制
The mechanism of action of C16 is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, viral replication, and inflammation. C16 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which results in the inhibition of cancer cell growth. C16 has also been found to inhibit the activity of the HIV integrase enzyme, which is essential for viral replication.
Biochemical and Physiological Effects:
C16 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. C16 has also been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer to other parts of the body.
实验室实验的优点和局限性
One of the advantages of using C16 in lab experiments is its specificity towards certain enzymes and proteins. C16 has been found to selectively inhibit the activity of HDACs and the HIV integrase enzyme, making it a potential target for drug development. However, one of the limitations of using C16 in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on C16. One potential direction is the development of C16-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of C16 and the identification of other enzymes and proteins that it may interact with. Additionally, the synthesis of C16 analogs with improved solubility and efficacy could lead to the development of more potent drugs.
合成方法
The synthesis of C16 has been achieved using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most commonly used method for the synthesis of C16 is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2-chloro-6-fluoroaniline with 2-bromo-4-chlorobenzaldehyde in the presence of a palladium catalyst and a base to yield C16.
科学研究应用
C16 has shown promising results in various scientific research applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. C16 has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to have antiviral activity against the influenza virus and the human immunodeficiency virus (HIV). C16 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c20-15-6-3-7-16(21)18(15)14-10-17(23)22-19-12-5-2-1-4-11(12)8-9-13(14)19/h1-9,14H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJECBMPYFCGDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)


![methyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5237130.png)

![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-furoyl)-2-piperidinecarboxamide](/img/structure/B5237149.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B5237154.png)

![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)

![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
